Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a dihydropyridine derivative characterized by a cyclopentyl substituent at the 6-position and a methyl ester group at the 4-position of the heterocyclic ring. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents like methyl or cyano groups .
Properties
IUPAC Name |
methyl 2-cyclopentyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-6-10(13-11(14)7-9)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYXHXWIDPBLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of ammonium acetate, followed by esterification with methanol . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antidiabetic properties. Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. A study demonstrated that this compound could potentially act as an insulin sensitizer, making it a candidate for diabetes treatment .
1.2 Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and inflammation in neuronal cells suggests a protective role against neurotoxicity .
1.3 Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. The compound was found to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound allows for its potential use in developing novel pesticides. Its efficacy against certain pests has been evaluated, indicating that it could serve as a bioactive agent in crop protection strategies .
2.2 Plant Growth Regulation
Studies have suggested that this compound can influence plant growth by acting as a growth regulator. Its application may enhance crop yield and resilience against environmental stressors, making it valuable in sustainable agriculture practices .
Material Science
3.1 Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of novel polymers with specific mechanical properties. Research into polymer composites incorporating this compound has shown improved durability and thermal stability .
3.2 Coatings and Adhesives
Due to its chemical properties, this compound is being explored for use in coatings and adhesives that require enhanced adhesion and resistance to environmental factors. Its incorporation into formulations can lead to products with superior performance characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance electrophilicity at the carbonyl group, influencing reactivity in nucleophilic substitution or cyclization reactions .
- Ester Group : Methyl esters (e.g., ) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., ) .
Biological Activity
Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 1495273-79-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
- CAS Number : 1495273-79-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The compound has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play a critical role in modulating cellular signaling pathways.
Biological Activities
-
Anti-inflammatory Properties
- Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as IL-4, IL-5, and TNF-alpha in various in vitro models.
- In vivo studies have indicated that the compound can reduce airway hyperreactivity and eosinophilia in animal models of asthma, suggesting its potential for treating respiratory diseases.
-
Antitumor Activity
- Preliminary research indicates that this compound may possess antitumor properties. It has been evaluated against several cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells.
- The mechanism appears to involve the modulation of cell cycle-related proteins, including cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-4, IL-5 | |
| Reduction in eosinophilia | ||
| Antitumor | Selective cytotoxicity against cancer cells | |
| Modulation of CDKs |
Table 2: Comparative Efficacy Against Different Targets
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine | 0.39 | PDE4D |
| Rolipram | 0.50 | PDE4B |
| Cilomilast | 0.70 | PDE4A |
Case Studies
Case Study 1: In Vivo Efficacy in Asthma Models
In a study involving guinea pigs subjected to allergen exposure, methyl 6-cyclopentyl-2-oxo-1,2-dihydropyridine was administered via inhalation. The results showed a marked reduction in bronchial hyperreactivity and inflammation compared to control groups. This suggests its potential as a therapeutic agent for asthma management.
Case Study 2: Antitumor Activity Assessment
A series of experiments were conducted using human breast cancer cell lines (MDA-MB-231). The compound demonstrated significant inhibition of cell proliferation at low micromolar concentrations (IC50 = ~10 µM). Further analysis revealed that it induced apoptosis through the activation of caspase pathways.
Q & A
Q. What advanced techniques confirm substituent positions in ambiguous structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
